(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the cyanopropenamide moiety via a condensation reaction with benzylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide: shares similarities with other furan derivatives and nitrophenyl compounds.
Furan derivatives: Compounds containing the furan ring, known for their reactivity and biological activities.
Nitrophenyl compounds: Compounds with nitrophenyl groups, often studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c22-16-6-8-18(19(11-16)25(27)28)20-9-7-17(29-20)10-15(12-23)21(26)24-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,24,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSWBFBARHKGP-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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